molecular formula C5H7N B14521505 4-Isocyanobut-1-ene CAS No. 62398-42-9

4-Isocyanobut-1-ene

Cat. No.: B14521505
CAS No.: 62398-42-9
M. Wt: 81.12 g/mol
InChI Key: UTUJBZSIIVOFIF-UHFFFAOYSA-N
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Description

4-Isocyanobut-1-ene (IUPAC name: 4-isocyanatobut-1-ene) is a reactive unsaturated aliphatic isocyanate with the molecular formula C₅H₇NO. Its structure features an isocyanate (–NCO) group at the terminal carbon of a butene chain. This compound is highly electrophilic due to the electron-deficient nature of the isocyanate group, making it a key intermediate in organic synthesis, particularly in the production of polyurethanes, adhesives, and specialty polymers. However, its acute reactivity also necessitates careful handling, as it poses significant health risks, including respiratory and dermal irritation .

Properties

IUPAC Name

4-isocyanobut-1-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N/c1-3-4-5-6-2/h3H,1,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTUJBZSIIVOFIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC[N+]#[C-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50808952
Record name 4-Isocyanobut-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50808952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

81.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62398-42-9
Record name 4-Isocyanobut-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50808952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Isocyanobut-1-ene can be synthesized through several methods. One common approach involves the reaction of 4-bromo-1-butene with potassium cyanate in the presence of a phase transfer catalyst. The reaction typically occurs under mild conditions, yielding this compound as the primary product .

Industrial Production Methods: In an industrial setting, this compound is often produced via the reaction of 4-chloro-1-butene with sodium cyanate. This method is favored due to its high yield and cost-effectiveness. The reaction is carried out in a solvent such as acetonitrile, and the product is purified through distillation .

Chemical Reactions Analysis

Types of Reactions: 4-Isocyanobut-1-ene undergoes a variety of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Isocyanobut-1-ene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Isocyanobut-1-ene involves its reactivity with nucleophiles. The isocyanate group (-N=C=O) is highly electrophilic, allowing it to react readily with nucleophiles such as amines, alcohols, and thiols. This reactivity is exploited in various chemical transformations, leading to the formation of stable products like ureas and carbamates .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-isocyanobut-1-ene with three related compounds, focusing on structural features, reactivity, and applications. Data are derived from peer-reviewed studies and regulatory guidelines.

4-Isothiocyanato-1-butene

Molecular Formula : C₅H₇NS
CAS : 3386-97-8
Key Differences :

  • The isothiocyanate (–NCS) group replaces the isocyanate (–NCO) group.
  • Thiocyanate derivatives generally exhibit lower electrophilicity and higher thermal stability compared to isocyanates due to sulfur’s larger atomic radius and reduced electronegativity.
  • Applications: Primarily found in natural products (e.g., glucosinolate metabolites in plants) and used in bioactivity studies for antimicrobial or anticancer properties .
Property This compound 4-Isothiocyanato-1-butene
Functional Group –NCO –NCS
Molecular Weight (g/mol) 97.12 113.18
Reactivity High Moderate
Stability Air/moisture-sensitive Air-stable

1-(1-Isocyanobut-3-enylsulfonyl)-4-methylbenzene

Molecular Formula: C₁₂H₁₃NO₃S CAS: 58379-85-4 Key Differences:

  • Incorporates a sulfonyl (–SO₂–) group and a benzene ring, significantly altering steric and electronic properties.
  • The sulfonyl group enhances hydrolytic stability but reduces electrophilicity.
  • Applications : Used in specialty polymer crosslinking and as a precursor for sulfonamide-based pharmaceuticals .
Property This compound 1-(1-Isocyanobut-3-enylsulfonyl)-4-methylbenzene
Molecular Weight (g/mol) 97.12 251.30
Aromaticity No Yes
Hydrolytic Stability Low High

Toluene 2,4-Diisocyanate (TDI)

Molecular Formula : C₉H₆N₂O₂
CAS : 584-84-9
Key Differences :

  • Aromatic diisocyanate with two –NCO groups.
  • Higher polymerization efficiency due to bifunctional reactivity.
  • Applications : Dominates polyurethane foam production but poses severe respiratory hazards .
Property This compound Toluene 2,4-Diisocyanate (TDI)
Number of –NCO Groups 1 2
Toxicity (LC50, rat) Not reported 14 ppm (4h inhalation)
Industrial Use Niche Widespread

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